Cas no 181065-46-3 (para-Aminobenzyl-DOTA)

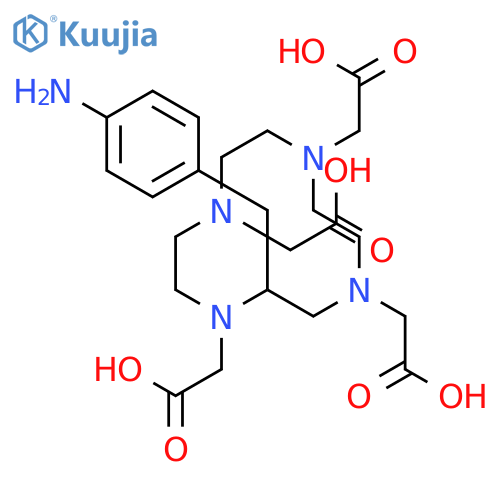

para-Aminobenzyl-DOTA structure

商品名:para-Aminobenzyl-DOTA

para-Aminobenzyl-DOTA 化学的及び物理的性質

名前と識別子

-

- p-NH2-Bn-DOTA

- 2-[6-[(4-aminophenyl)methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

- p-NH2-Bn-DOTA(B-200)

- 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 2-[(4-aminophenyl)methyl]-,(2S)-

- CS-0094574

- 181065-46-3

- 2,2',2'',2'''-(2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetic acid

- 2-(4-AMINOBENZYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7,10-TETRAACETIC ACID

- DTXCID90402791

- DTXSID00451972

- DA-69399

- DOTA-benzene

- 123317-52-2

- VEYDUAGNNSZVTN-UHFFFAOYSA-N

- SCHEMBL1996255

- 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 2-[(4-aminophenyl)Methyl]-

- D75582

- HY-W038001

- para-Aminobenzyl-DOTA

-

- インチ: InChI=1S/C23H35N5O8/c24-18-3-1-17(2-4-18)11-19-12-27(15-22(33)34)8-7-25(13-20(29)30)5-6-26(14-21(31)32)9-10-28(19)16-23(35)36/h1-4,19H,5-16,24H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36)

- InChIKey: VEYDUAGNNSZVTN-UHFFFAOYSA-N

- ほほえんだ: Nc1ccc(cc1)CC2CN(CCN(CCN(CCN2CC(O)=O)CC(O)=O)CC(O)=O)CC(O)=O

計算された属性

- せいみつぶんしりょう: 509.24856309Da

- どういたいしつりょう: 509.24856309Da

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 13

- 重原子数: 36

- 回転可能化学結合数: 10

- 複雑さ: 746

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -9.2

- トポロジー分子極性表面積: 188Ų

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 809.0±65.0 °C at 760 mmHg

- フラッシュポイント: 443.1±34.3 °C

- じょうきあつ: 0.0±3.0 mmHg at 25°C

para-Aminobenzyl-DOTA セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

para-Aminobenzyl-DOTA 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Macrocyclics | B-200-100 mg |

S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid |

181065-46-3 | ≥ 94% | 100MG |

$463.00 | 2021-12-30 | |

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BDN-19-100mg |

DOTA-p-NH2-Bn |

181065-46-3 | >95.00% | 100mg |

¥3000.0 | 2023-09-19 | |

| TRC | N887365-5mg |

para-Aminobenzyl-DOTA |

181065-46-3 | 5mg |

$873.00 | 2023-05-17 | ||

| Macrocyclics | B-200-500 mg |

S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid |

181065-46-3 | ≥ 94% | 500MG |

$1,870.00 | 2021-12-30 | |

| eNovation Chemicals LLC | Y1264504-50mg |

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 2-[(4-aminophenyl)methyl]-, (2S)- |

181065-46-3 | 94% | 50mg |

$655 | 2024-06-07 | |

| TRC | N887365-50mg |

para-Aminobenzyl-DOTA |

181065-46-3 | 50mg |

$ 7600.00 | 2023-09-06 | ||

| Macrocyclics | B-200-100mg |

S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid |

181065-46-3 | ≥ 94% | 100mg |

$487.00 | 2023-09-21 | |

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BDN-19-50mg |

DOTA-p-NH2-Bn |

181065-46-3 | >95.00% | 50mg |

¥1850.0 | 2023-09-19 | |

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BDN-19-250mg |

DOTA-p-NH2-Bn |

181065-46-3 | >95.00% | 250mg |

¥5900.0 | 2023-09-19 | |

| eNovation Chemicals LLC | Y1264504-100mg |

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 2-[(4-aminophenyl)methyl]-, (2S)- |

181065-46-3 | 94% | 100mg |

$945 | 2024-06-07 |

para-Aminobenzyl-DOTA 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

181065-46-3 (para-Aminobenzyl-DOTA) 関連製品

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 152840-81-8(Valine-1-13C (9CI))

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬